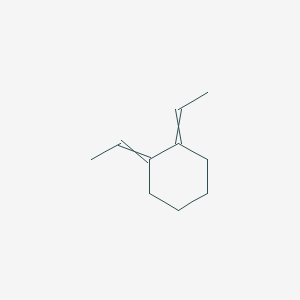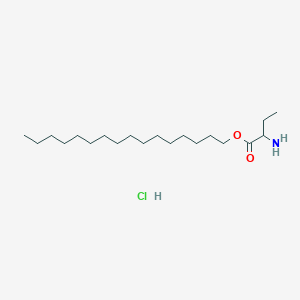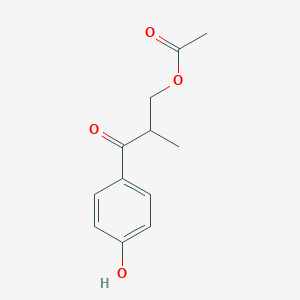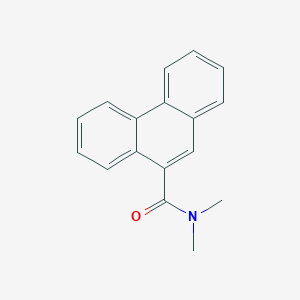![molecular formula C9H16O2 B14346351 4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane CAS No. 93679-95-9](/img/structure/B14346351.png)
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane is an organic compound with the molecular formula C9H16O2. It belongs to the class of spiroketals, which are characterized by a spiro-connected cyclic ether structure. This compound is notable for its unique structural features, including two five-membered rings and two ether linkages, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane typically involves the condensation of lactones derived from γ-hydroxy carboxylic acids. One common method starts with the condensation of two molecules of a lactone in the presence of sodium ethoxide, forming a dilactone. This intermediate is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, decarboxylation of the resulting acid is achieved by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal structure to more reduced forms, such as alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: The parent compound without the dimethyl substitutions.
4,4-Dihydroxypimelic acid dilactone: Another spiroketal with different substituents.
Uniqueness
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane is unique due to its specific dimethyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with molecular targets compared to similar compounds .
Properties
CAS No. |
93679-95-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4,9-dimethyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H16O2/c1-7-3-5-10-9(7)8(2)4-6-11-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
NAPCVHCOQHCQKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC12C(CCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)










![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)
